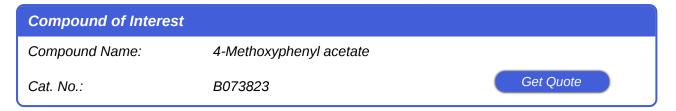


4-Methoxyphenyl Acetate: A Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing **4-methoxyphenyl acetate** as a key intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs). The information compiled herein offers comprehensive experimental procedures, quantitative data, and visual representations of synthetic pathways to support research and development in the pharmaceutical industry.

Introduction

4-Methoxyphenyl acetate, a commercially available ester, serves as a valuable and versatile starting material for the synthesis of various pharmaceuticals. Its chemical structure allows for strategic transformations to introduce key functional groups required for the assembly of complex drug molecules. This document outlines the synthetic routes from **4-methoxyphenyl acetate** to five prominent APIs: Acetaminophen, Mexiletine, Dextromethorphan, Raloxifene, and Apixaban. The protocols provided are based on established literature procedures and are intended to be a practical guide for laboratory synthesis.

Key Synthetic Transformations of 4-Methoxyphenyl Acetate



The journey from **4-methoxyphenyl acetate** to the final API often involves one or more key chemical transformations. The primary pathways detailed in this document include:

- Hydrolysis: The straightforward conversion of 4-methoxyphenyl acetate to 4-methoxyphenol, a crucial building block for several APIs.
- Fries Rearrangement: A rearrangement reaction that transforms **4-methoxyphenyl acetate** into hydroxyacetophenone derivatives, which are precursors to other key intermediates.
- Willgerodt-Kindler and Haloform Reactions: Methods to convert the acetyl group of rearranged products into a carboxylic acid or its derivative, paving the way for further molecular elaboration.

These core reactions provide access to a variety of downstream intermediates, which are then elaborated to the final drug substances.

Synthesis of Acetaminophen

Acetaminophen, a widely used analgesic and antipyretic, can be synthesized from **4-methoxyphenyl acetate** in a two-step sequence. The first step involves the hydrolysis of the ester to 4-methoxyphenol, followed by a series of reactions to introduce the acetamido group. A more direct and common industrial synthesis starts from 4-aminophenol. For the purpose of illustrating the utility of **4-methoxyphenyl acetate**, a pathway involving its hydrolysis is presented.

Synthetic Pathway



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Caption: Synthetic pathway for Acetaminophen from **4-Methoxyphenyl acetate**.

Experimental Protocols

Step 1: Hydrolysis of **4-Methoxyphenyl acetate** to 4-Methoxyphenol



 Protocol: To a solution of 4-methoxyphenyl acetate in methanol, an aqueous solution of sodium hydroxide is added. The mixture is refluxed for 1-2 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous layer is acidified with hydrochloric acid. The product, 4-methoxyphenol, is then extracted with an organic solvent, dried, and concentrated.

· Quantitative Data:

Reactant/Reagent	Molecular Weight (g/mol)	Amount (molar eq.)
4-Methoxyphenyl acetate	166.17	1.0
Sodium Hydroxide	40.00	1.5
Methanol	-	Solvent
Hydrochloric Acid (conc.)	-	to pH ~2
Product	Yield (%)	
4-Methoxyphenol	~95	

Step 2: Synthesis of Acetaminophen from 4-Aminophenol

- Protocol: 4-Aminophenol is dissolved in water and acetic anhydride is added. The reaction
 mixture is stirred vigorously for 15-20 minutes. The solution is then cooled in an ice bath to
 induce crystallization. The resulting solid is collected by filtration, washed with cold water,
 and dried to afford acetaminophen.
- Quantitative Data:

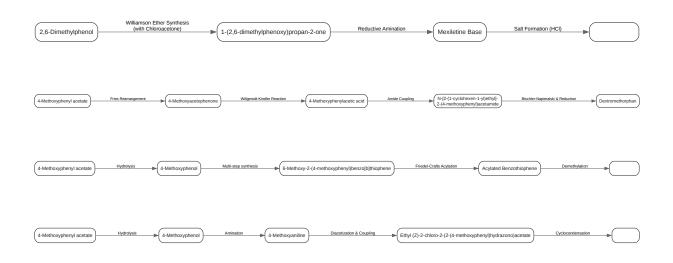


Reactant/Reagent	Molecular Weight (g/mol)	Amount (molar eq.)
4-Aminophenol	109.13	1.0
Acetic Anhydride	102.09	1.1
Water	-	Solvent
Product	Yield (%)	
Acetaminophen	>85	_

Synthesis of Mexiletine

Mexiletine is an antiarrhythmic drug. Its synthesis can be achieved from 2,6-dimethylphenol, which can be conceptually derived from precursors accessible from **4-methoxyphenyl acetate**, although this is not the most direct industrial route. A common synthesis starts with the etherification of 2,6-dimethylphenol with chloroacetone.

Synthetic Pathway



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